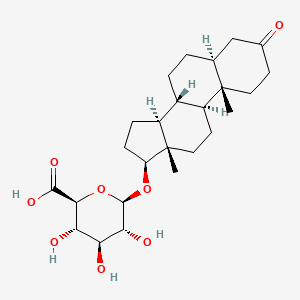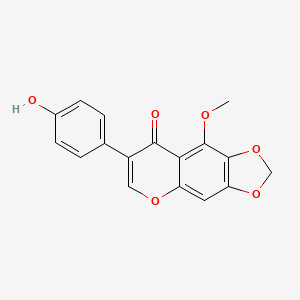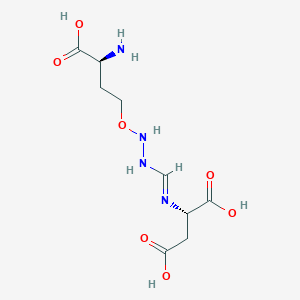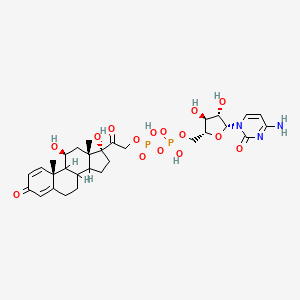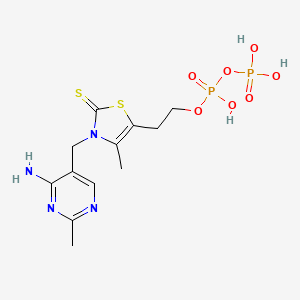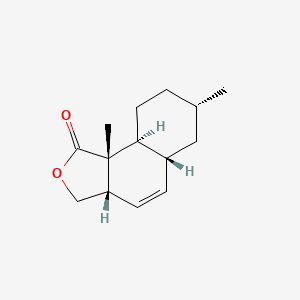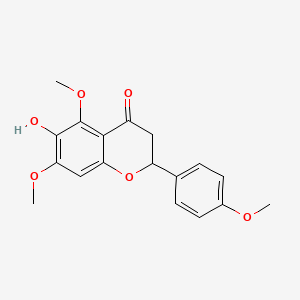
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-6-hydroxy-2-(4-methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 7 and 4' and a hydroxy group at position 6. It is a monohydroxyflavanone and a member of 4'-methoxyflavanones. It derives from a flavanone.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Acidolysis in Lignin Model Compounds
Studies have explored the acidolysis mechanisms in lignin model compounds, noting the distinct pathways of C6-C2 and C6-C3 type model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. Notably, a hydride transfer mechanism has been identified as a key route in the acidolysis of these compounds. Additionally, the presence of Br− in the system significantly influences the reaction mechanisms, demonstrating the complex chemistry of such lignin derivatives (Yokoyama, 2015).
Synthetic Protocols for Benzo[c]chromen-6-ones
Research has addressed the synthesis of 6H-benzo[c]chromen-6-ones, crucial structures in secondary metabolites with significant pharmacological relevance. Various synthetic protocols, including Suzuki coupling reactions and reactions involving 3-formylcoumarin, have been documented. The study emphasizes the necessity of efficient and straightforward synthetic methods for these compounds due to their pharmacological importance and limited natural availability (Mazimba, 2016).
Anticancer Properties
Research into anticancer drugs has identified compounds with high tumor specificity and reduced keratinocyte toxicity. Among these, certain compounds, such as (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines. These findings are crucial in the development of new anticancer drugs with minimal side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Metabolic Pathways in Humans
Studies on the metabolic fate of related compounds like L-3,4-dihydroxyphenylalanine in humans provide insights into the metabolic pathways and potential interactions of compounds similar to 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. Understanding the metabolic breakdown and the creation of various metabolites is essential for comprehending the bioavailability and potential therapeutic effects of these compounds (O'Gorman, Borud, Khan, & Gjessing, 1970).
Eigenschaften
CAS-Nummer |
6626-61-5 |
|---|---|
Produktname |
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one |
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
6-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-7,9,13,20H,8H2,1-3H3 |
InChI-Schlüssel |
JEEVVZXYEKPPCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Andere CAS-Nummern |
6626-61-5 |
Synonyme |
6-hydroxy-5,7,4'-trimethoxy-flavanone hamiltone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




